4-(Cyclohexylmethoxy)-2-(1H-pyrazol-1-yl)aniline
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Overview
Description
4-(Cyclohexylmethoxy)-2-(1H-pyrazol-1-yl)aniline is a chemical compound that features a cyclohexylmethoxy group and a pyrazolyl group attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohexylmethoxy)-2-(1H-pyrazol-1-yl)aniline typically involves the following steps:
Formation of the pyrazolyl group: This can be achieved by reacting hydrazine with an appropriate diketone or β-keto ester to form the pyrazole ring.
Attachment of the cyclohexylmethoxy group: This step involves the reaction of cyclohexylmethanol with a suitable leaving group (such as a halide) to form the cyclohexylmethoxy intermediate.
Coupling with aniline: The final step involves coupling the cyclohexylmethoxy intermediate with an aniline derivative under suitable conditions, often using a catalyst such as palladium.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclohexylmethoxy)-2-(1H-pyrazol-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The aniline group can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of nitro or sulfonated derivatives.
Scientific Research Applications
4-(Cyclohexylmethoxy)-2-(1H-pyrazol-1-yl)aniline has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as conductive polymers or advanced coatings.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 4-(Cyclohexylmethoxy)-2-(1H-pyrazol-1-yl)aniline depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- 4-(Cyclohexylmethoxy)-2-(1H-imidazol-1-yl)aniline
- 4-(Cyclohexylmethoxy)-2-(1H-triazol-1-yl)aniline
- 4-(Cyclohexylmethoxy)-2-(1H-pyridyl-1-yl)aniline
Uniqueness
4-(Cyclohexylmethoxy)-2-(1H-pyrazol-1-yl)aniline is unique due to the presence of the pyrazolyl group, which imparts specific electronic and steric properties that can influence its reactivity and interactions with biological targets. This makes it a valuable compound for the development of new drugs and materials with tailored properties.
Properties
IUPAC Name |
4-(cyclohexylmethoxy)-2-pyrazol-1-ylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c17-15-8-7-14(11-16(15)19-10-4-9-18-19)20-12-13-5-2-1-3-6-13/h4,7-11,13H,1-3,5-6,12,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPQOIXRUPMRYCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COC2=CC(=C(C=C2)N)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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